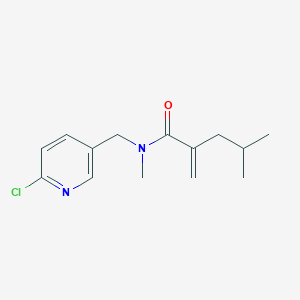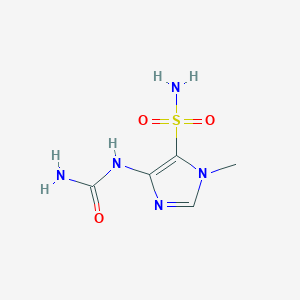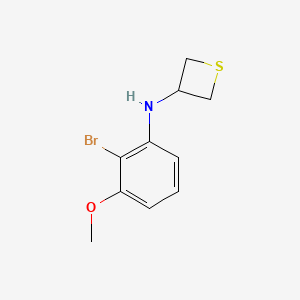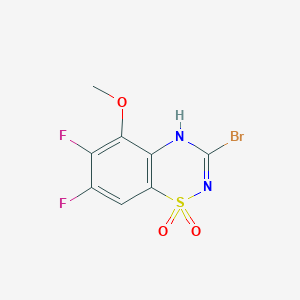
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through the reaction of an appropriate aniline derivative with sulfuryl chloride or sulfur dioxide and a base.
Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution at the desired positions on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.
Aplicaciones Científicas De Investigación
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides, due to its broad-spectrum activity against phytopathogenic fungi.
Mecanismo De Acción
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as ion channels and metabolic enzymes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its therapeutic effects in various diseases.
Comparación Con Compuestos Similares
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzthiazide: Used for its diuretic properties.
Uniqueness
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide stands out due to its unique combination of substituents, which enhance its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups provides distinct advantages in terms of selectivity and potency in various applications.
Propiedades
Fórmula molecular |
C8H5BrF2N2O3S |
|---|---|
Peso molecular |
327.10 g/mol |
Nombre IUPAC |
3-bromo-6,7-difluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H5BrF2N2O3S/c1-16-7-5(11)3(10)2-4-6(7)12-8(9)13-17(4,14)15/h2H,1H3,(H,12,13) |
Clave InChI |
WEJXAZDKLPXCDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC2=C1NC(=NS2(=O)=O)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

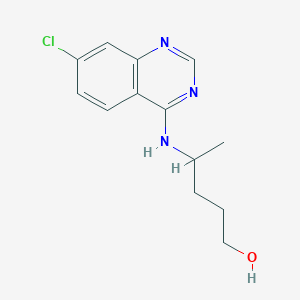
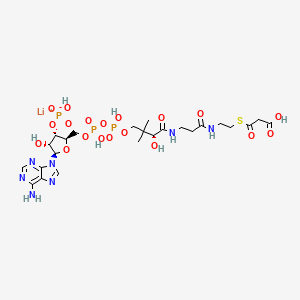
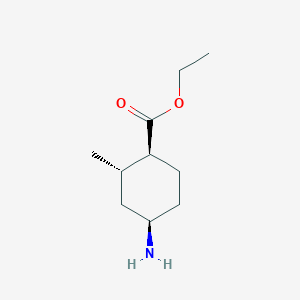
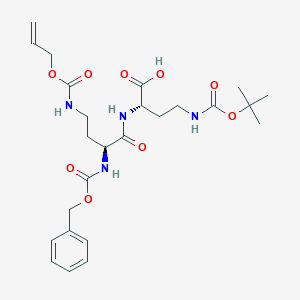

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)


